1-(Difluoromethoxy)propan-2-amine
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Overview
Description
1-(Difluoromethoxy)propan-2-amine is an organic compound with the molecular formula C4H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone
Preparation Methods
The synthesis of 1-(Difluoromethoxy)propan-2-amine can be achieved through several routes. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 1-bromo-2-(difluoromethoxy)propane with ammonia or a primary amine under controlled conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)propan-2-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through its unique structural features .
Comparison with Similar Compounds
1-(Difluoromethoxy)propan-2-amine can be compared with other similar compounds such as:
1-(Methoxy)propan-2-amine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1-(Trifluoromethoxy)propan-2-amine: Contains an additional fluorine atom, which can significantly alter its chemical behavior and applications.
1-(Chloromethoxy)propan-2-amine:
Properties
Molecular Formula |
C4H9F2NO |
---|---|
Molecular Weight |
125.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C4H9F2NO/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3 |
InChI Key |
VSZAEVLSIWLMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(F)F)N |
Origin of Product |
United States |
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